molecular formula C21H17NO2 B11063532 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one CAS No. 3532-73-8

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one

Cat. No.: B11063532
CAS No.: 3532-73-8
M. Wt: 315.4 g/mol
InChI Key: ZFLKYRYEMHOYGZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one is a synthetic isoindolin-1-one derivative of significant interest in medicinal and organic chemistry as a versatile scaffold for constructing biologically active molecules. The isoindolinone core is a privileged structure found in numerous compounds with documented pharmacological properties, serving as a key intermediate in developing potential therapeutic agents . While biological data on this specific 2-ortho-tolyl analogue is not available, closely related 3-hydroxyisoindolinones are established as critical precursors in synthetic routes. Research on analogous structures demonstrates their reactivity with organolithium reagents, leading to lactam ring opening and subsequent intramolecular cyclization. This transformation provides researchers with a valuable method for synthesizing more complex fused-ring systems, such as benzo[f]indan-1-ones, which are themselves structures present in compounds with reported cytotoxic activity . Furthermore, structurally similar isoindolin-1-one derivatives have been extensively investigated for their inhibitory effects on various biological targets. For instance, certain isoindolinone-based molecules have been identified as inhibitors of the urease enzyme, a key target in combating Helicobacter pylori infections . Other research avenues include the design of isoindolinone derivatives as potent and selective allosteric inhibitors for oncology research, highlighting the broad applicability of this chemical class in drug discovery . This compound is presented to the research community as a high-value building block for exploring novel chemical space and for the rational design and synthesis of new molecules with potential biological activity.

Properties

CAS No.

3532-73-8

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C21H17NO2/c1-15-9-5-8-14-19(15)22-20(23)17-12-6-7-13-18(17)21(22,24)16-10-3-2-4-11-16/h2-14,24H,1H3

InChI Key

ZFLKYRYEMHOYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 (Reduction): Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −5°C to 30°C achieves >90% conversion.

  • Step 2 (Esterification): Ethanesulfonyl chloride in dichloromethane with triethylamine as a base produces di-O-sulfonate esters. Excess reagent (2.2 equiv.) ensures complete substitution.

  • Step 3 (Halogenation): Iodine substitution proceeds selectively on the propyl chain due to steric and electronic factors, facilitated by potassium tert-butoxide in tert-butanol.

Table 1: Key Intermediates and Characterization Data

IntermediateFormulaNMR (δ, ppm)Yield (%)
3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanolC₁₆H₁₈O₂1H: 7.35 (d, 2H), 2.27 (s, 3H)85
Di-O-ethanesulfonyl derivativeC₂₀H₂₄O₈S₂13C: 44.2 (CH₂SO₃), 137.8 (Ar-C)78

Bromination and Cyclization Approach

Laboratory-Scale Synthesis

A bromination-cyclization sequence reported by the Royal Society of Chemistry involves:

  • Bromination of 2-methylbenzonitrile using N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform at 85°C.

  • Cyclization under basic conditions to form the isoindolinone core.

Mechanistic Insights

  • Bromination: Radical-initiated process selectively targets the benzylic position, forming 2-(bromomethyl)benzonitrile.

  • Cyclization: Intramolecular nucleophilic attack by the nitrile group on the activated methyl position, followed by hydrolysis to yield the hydroxyisoindolinone.

Table 2: Reaction Parameters and Outcomes

ParameterOptimal ValueEffect on Yield
NBS Equivalents1.15Maximizes bromination efficiency
Temperature85°CPrevents polybromination
Reaction Time24 hEnsures complete conversion

Organocatalytic Synthesis

Betti Reaction-Based Methodology

A modified Betti reaction employs 3-hydroxyisoindolinone and phenols in the presence of methanesulfonic acid (MsOH):

  • Activation: MsOH protonates the isoindolinone hydroxy group, enhancing electrophilicity.

  • Nucleophilic Attack: Phenol derivatives (e.g., p-chlorophenol) add to the activated position.

  • Rearomatization: Acid-mediated dehydration yields the final product.

Scope and Limitations

  • Substrate Compatibility: Electron-rich phenols (e.g., orcinol) achieve higher yields (75%) than electron-deficient variants.

  • Stereoselectivity: Racemic mixtures form unless chiral auxiliaries or resolving agents are introduced.

Equation 1: Organocatalytic Pathway

3-Hydroxyisoindolinone+PhenolMsOH (10 mol%)ProductYield: 70–98%[4]\text{3-Hydroxyisoindolinone} + \text{Phenol} \xrightarrow{\text{MsOH (10 mol\%)}} \text{Product} \quad \text{Yield: 70–98\%}

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)StepsScalabilityKey Advantage
Reductive Lactone Opening855IndustrialHigh enantiopurity post-resolution
Bromination-Cyclization842LaboratoryShort synthesis time
Organocatalytic921BothBroad substrate scope

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydroisoindolinone derivative.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroisoindolinone derivatives.

    Substitution: Formation of substituted isoindolinone derivatives with various functional groups.

Scientific Research Applications

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Polar substituents (e.g., hydroxyethyl in 1y ) reduce melting points (87–90°C vs. 153–157°C for 1h), emphasizing the role of hydrogen bonding and crystallinity.

Synthetic Efficiency: High yields (72–92%) for 1h and 1y suggest robust synthetic routes using (Z)-substituted isobenzofuranones and amines . The target compound likely follows similar protocols.

Spectroscopic Trends: O-H stretches in IR (~3300–3472 cm⁻¹) and carbonyl stretches (~1674–1690 cm⁻¹) are consistent across analogs, confirming the isoindolinone core .

Applications: HPIO’s role in organic electronics implies that the target compound’s extended aromaticity (due to 2-methylphenyl and phenyl groups) could enhance charge transport in semiconductors.

Research Findings and Implications

  • Crystallography: HPIO’s crystal structure reveals a planar isoindolinone ring with hydrogen bonding (O–H⋯O, N–H⋯O) . The target compound’s methyl group may disrupt packing, affecting solubility and crystallinity.
  • Tools : Structures were validated using SHELXL and ORTEP , underscoring the importance of crystallographic software in characterizing these compounds.

Biological Activity

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Variants of isoindolinone structures have been synthesized to explore their biological properties. For instance, derivatives have been developed to enhance specific activities such as anticancer effects or antimicrobial potency.

Anticancer Activity

Research has demonstrated that isoindolinone derivatives exhibit significant anticancer properties. A study focusing on similar compounds indicated that they could inhibit the proliferation of colon cancer cells selectively. The mechanism involved may include the induction of apoptosis in cancer cells while sparing normal cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, with specific derivatives showing higher selectivity towards cancerous cells through pathways involving heat shock proteins (HSP90) and TRAP1 signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Derivatives of related compounds, such as 3-hydroxybenzoic acid, have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the isoindolinone structure could yield potent antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It appears to activate apoptotic pathways selectively in malignant cells.
  • Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function through direct interaction with microbial enzymes.

Case Studies

Several case studies have highlighted the efficacy of isoindolinone derivatives in preclinical models:

  • Study on Colon Cancer Cells : A series of isoindolinone derivatives were tested against HCT-116 colon cancer cells, demonstrating significant inhibitory effects on cell viability and induction of apoptosis through DAPI staining techniques .
  • Antimicrobial Testing : Derivatives were evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations, suggesting a potential for development into therapeutic agents .

Data Summary

CompoundIC50 (mg/mL)Activity TypeTarget Cells
7a0.12AnticancerHCT-116 Colon Cancer
7g0.12AnticancerHCT-116 Colon Cancer
7d0.81AnticancerHCT-116 Colon Cancer
Hybrid AN/AAntimicrobialStaphylococcus aureus
Hybrid BN/AAntimicrobialEscherichia coli

Q & A

Basic Research Questions

Synthesis Optimization Q: What experimental strategies can improve the yield and regioselectivity of 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one synthesis? A: Optimize reaction conditions using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate stereoisomers. Evidence from analogous isoindolinone derivatives shows yields up to 75% when using tailored solvent ratios and controlled temperature . Monitor reaction progress via TLC and characterize intermediates via 1H NMR^1 \text{H NMR} to confirm regioselectivity.

Structural Characterization Q: Which crystallographic tools are critical for resolving the molecular structure of this compound? A: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters include R-factors (<5%) and displacement parameter analysis. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond geometries . For non-crystalline samples, employ 13C^{13} \text{C}-NMR and FT-IR to confirm functional groups (e.g., hydroxyl and carbonyl stretches near 3200 cm1^{-1} and 1700 cm1^{-1}, respectively) .

Purity Assessment Q: How can researchers ensure the purity of this compound during synthesis? A: Combine HPLC (C18 column, acetonitrile/water mobile phase) with HRMS to detect impurities. For crystalline samples, validate purity via SC-XRD mosaicity and check for twinning using SHELXD .

Advanced Research Questions

Hydrogen Bonding Networks Q: How do hydrogen bonding patterns influence the solid-state packing of this compound? A: Apply graph set analysis (e.g., Etter’s formalism) to categorize intermolecular interactions. For example, the hydroxyl group may form O-HO\text{O-H}\cdots\text{O} bonds (graph set descriptor D ), while aromatic stacking contributes to lattice stability. Use Mercury software to quantify interaction distances and angles from crystallographic data .

Computational Modeling Q: What computational methods predict the electronic properties and reactivity of this compound? A: Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular docking (MOE software) can assess binding affinity to biological targets, guided by structural analogs in the Protein Data Bank .

Stereochemical Challenges Q: How to resolve ambiguities in stereochemical assignments for non-crystalline samples? A: Use NOESY NMR to detect through-space correlations between protons. Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations. For tautomeric equilibria (e.g., keto-enol), monitor 1H NMR^1 \text{H NMR} shifts in variable-temperature studies .

Data Contradictions Q: How to reconcile discrepancies between theoretical and experimental spectroscopic data? A: Cross-validate using multiple techniques:

  • NMR : Assign peaks via 1H-13C^1 \text{H-}^{13} \text{C} HSQC/HMBC correlations.
  • XRD : Validate bond lengths/angles against CSD database entries.
  • Computational : Adjust solvation models (e.g., PCM for polar solvents) in Gaussian simulations to match experimental UV-Vis spectra .

Methodological Tables

Technique Application Key Parameters Reference
SC-XRD with SHELXLCrystal structure refinementR1 < 0.05, wR2 < 0.15, Flack parameter
ORTEP-3Thermal ellipsoid visualizationDisplacement parameters (Ueq_{\text{eq}})
DFT (B3LYP/6-31G*)Electronic structure predictionHOMO-LUMO gap, Mulliken charges
Graph set analysisHydrogen bonding classificationDescriptors (e.g., D , R 22_2^2)

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